molecular formula C17H20N2O B12197590 4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide

Cat. No.: B12197590
M. Wt: 268.35 g/mol
InChI Key: AZBWWYMXUOZAJJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group attached to the benzene ring and a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methyl-2-aminopyridine to yield the desired benzamide.

    Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres to prevent moisture from interfering with the reactions. Common solvents include dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
  • N-tert-Butyl-3-methylpyridine-2-carboxamide

Uniqueness

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the tert-butyl group and the methylpyridine moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-tert-butyl-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C17H20N2O/c1-12-6-5-11-18-15(12)19-16(20)13-7-9-14(10-8-13)17(2,3)4/h5-11H,1-4H3,(H,18,19,20)

InChI Key

AZBWWYMXUOZAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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